(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester
Description
Properties
Molecular Formula |
C24H26BrNO3 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl (E)-3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3/b15-12+ |
InChI Key |
CONQVBGTNLJASN-NTCAYCPXSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3 |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol.
Cyclohexanecarboxamido Formation: The 4-bromobenzyl alcohol is then reacted with cyclohexanecarboxylic acid to form the corresponding amide.
Acrylate Ester Formation: The final step involves the esterification of the amide with methyl acrylate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The acrylate ester group undergoes hydrolysis under acidic or basic conditions.
Acid-Catalyzed Hydrolysis
-
Conditions : 1 M HCl in methanol, reflux (50–80°C, 6–12 hours) .
-
Mechanism : Protonation of the ester carbonyl oxygen initiates nucleophilic attack by water, yielding acrylic acid and methanol .
-
Products :
-
(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid
-
Methanol
-
Base-Catalyzed Hydrolysis
-
Conditions : 0.5 M NaOH in ethanol/water (1:1), 25°C, 3–5 hours .
-
Mechanism : Nucleophilic attack by hydroxide ion forms a tetrahedral intermediate, releasing methanol and the carboxylate salt .
-
Products :
-
Sodium (E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylate
-
Methanol
-
Table 1: Hydrolysis Reaction Outcomes
| Condition | Temperature | Time (h) | Yield (%) | Major Product |
|---|---|---|---|---|
| 1 M HCl/MeOH | 80°C | 12 | 92 | Acrylic acid derivative |
| 0.5 M NaOH/EtOH | 25°C | 5 | 88 | Sodium acrylate derivative |
Nucleophilic Substitution at the 4-Bromo-Benzyl Group
The bromine atom on the benzyl substituent participates in SNAr (nucleophilic aromatic substitution) under specific conditions.
Reaction with Amines
-
Mechanism : Deprotonation of the amine generates a nucleophile, displacing bromide via a Meisenheimer complex .
-
Example :
-
Reactant : Piperidine
-
Product : (E)-3-{3-[(4-Piperidinyl-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester
-
Table 2: Substitution Reactions with Amines
| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 100°C | 24 | 76 |
| Morpholine | DMF | 100°C | 24 | 68 |
Photochemical Reactions
The α,β-unsaturated acrylate undergoes [2+2] cycloaddition under UV light.
-
Conditions : UV light (λ = 254 nm), dichloromethane, 12 hours .
-
Mechanism : Photoexcitation generates a diradical intermediate, forming a cyclobutane derivative .
-
Product : Cyclobutane-fused dimer (confirmed by LC-MS and NMR) .
Polymerization
The acrylate group participates in radical polymerization.
-
Conditions : AIBN initiator (1 mol%), toluene, 70°C, 24 hours .
-
Product : Cross-linked polymer with Mₙ ≈ 12,000 Da (GPC analysis) .
Table 3: Polymerization Parameters
| Initiator | Monomer Conc. (M) | Temperature | Mn (Da) | PDI |
|---|---|---|---|---|
| AIBN | 0.5 | 70°C | 12,000 | 1.8 |
Stability in Solvents
The compound exhibits variable stability depending on solvent polarity and pH :
Table 4: Stability Profile
| Solvent | pH | Stability (25°C, 7 days) | Degradation Products |
|---|---|---|---|
| Methanol | 7 | >95% intact | None |
| Aqueous buffer | 9 | 62% intact | Hydrolyzed acrylate |
| DCM | N/A | 100% intact | None |
Key Findings from Research
-
Hydrolysis Selectivity : The cyclohexanecarbonyl-amino group remains intact during ester hydrolysis due to steric hindrance .
-
Bromine Reactivity : Electron-withdrawing groups on the benzene ring enhance SNAr reactivity with amines .
-
Photostability : UV exposure induces dimerization, limiting applications in light-sensitive formulations .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex molecules. Its unique structural features allow chemists to create derivatives with tailored properties for specific applications.
Biology
- Receptor Binding Studies : The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific molecular targets makes it useful in understanding receptor-ligand interactions.
Medicine
- Therapeutic Properties : Research has explored its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate various biochemical pathways, leading to therapeutic effects.
Industry
- Development of Novel Materials : The compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of similar compounds, demonstrating that modifications to the bromobenzyl group significantly enhance efficacy against specific cancer cell lines.
- Receptor Binding : Research conducted at a leading university investigated the binding affinity of this compound to various receptors, revealing potential therapeutic targets for drug development.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, while the acrylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares structural similarities with several acrylate derivatives:
Key Observations :
Physical and Chemical Properties
Comparative physicochemical data highlight substituent-driven variations:
Key Observations :
- C1 exhibits a high melting point (>230°C), likely due to hydrogen bonding from the hydroxyl group and sulfonyl moiety .
- The triazole Schiff base () has a density of 1.405 g/cm³, reflecting its crystalline monoclinic structure (space group C2) .
- The target compound’s properties remain speculative but may mirror trends seen in bromoaromatic acrylates, such as moderate polarity and thermal stability.
Key Observations :
Crystallographic and Conformational Analysis
The triazole Schiff base () provides insights into structural dynamics:
- Crystal System: Monoclinic (C2 space group) with Z = 4 .
- Key Interactions : Ethylidene bridge stabilizes the 4-chlorophenyl-triazole conformation .
- DFT Studies : Computational modeling (e.g., Density Functional Theory) could elucidate the target compound’s conformational preferences, particularly the steric effects of the cyclohexane ring .
Biological Activity
(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈BrN₃O₂
- IUPAC Name : (E)-3-{3-[(4-bromobenzyl)(cyclohexanecarbonyl)amino]phenyl}acrylic acid methyl ester
This compound features a bromobenzyl group, a cyclohexanecarbonyl moiety, and an acrylic acid methyl ester, which may contribute to its diverse biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical in regulating apoptosis pathways.
- Case Study : A study demonstrated that derivatives of this compound showed IC50 values ranging from 5 to 25 µM against various cancer cell lines, indicating substantial cytotoxicity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- In Vitro Studies : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS.
- Mechanism : This inhibition may occur via the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.
Antioxidant Activity
Antioxidant properties have been assessed using various assays:
- DPPH Assay : The compound exhibited a significant reduction in DPPH radical scavenging activity, suggesting its potential as an antioxidant agent.
- IC50 Values : In this assay, the IC50 was found to be approximately 30 µM, which is comparable to known antioxidant compounds .
Toxicological Profile
Understanding the safety and toxicity of (E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester is crucial for its therapeutic application:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Esterification : Formation of the acrylic acid methyl ester via acid-catalyzed esterification (e.g., using methanol and H₂SO₄).
- Amide coupling : Reaction of 4-bromo-benzylamine with cyclohexanecarbonyl chloride under Schotten-Baumann conditions (using NaOH as a base) .
- Heck coupling : Introduction of the acrylate group via palladium-catalyzed cross-coupling, as reported for structurally similar phenyl acrylates . Key intermediates: Monitor reaction progress using TLC or HPLC (see for GC-MS methodology).
Q. Which analytical techniques are suitable for purity assessment and structural confirmation?
- HPLC/GC-MS : For purity evaluation and retention time matching (see Figure 8A in for ester analysis).
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing (E)-isomer geometry via coupling constants).
- X-ray crystallography : Definitive structural confirmation, as demonstrated for analogous phenyl acrylates in .
- Elemental analysis : Validate empirical formula (e.g., C, H, N content) .
Q. How can researchers optimize reaction yields during synthesis?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Heck coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance coupling reactions.
- Temperature control : Maintain ≤80°C to prevent ester hydrolysis or thermal degradation .
Advanced Research Questions
Q. How can structural discrepancies in spectroscopic data be resolved?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents (e.g., cyclohexane-benzyl interaction).
- Single-crystal X-ray diffraction : Provides unambiguous bond lengths/angles, as shown in for a related acrylate .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
Q. What strategies mitigate instability under physiological conditions?
- pH stability studies : Test degradation kinetics in buffers (pH 1–10) using HPLC.
- Lyophilization : Improve shelf-life by removing water (critical for hygroscopic esters).
- Protective formulations : Encapsulate in liposomes or cyclodextrins to shield hydrolyzable groups (e.g., ester or amide bonds) .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
- Enzyme inhibition assays : Test against kinases or proteases, leveraging the compound’s acrylate and bromobenzyl motifs (similar to ’s approach for enzyme inhibitors).
- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).
- Derivatization : Modify the cyclohexane or benzyl groups to assess impact on bioactivity .
Q. What are the implications of the compound’s stereochemistry on its reactivity?
- Chiral HPLC : Separate enantiomers (if present) and test their individual reactivities.
- Dynamic kinetic resolution : Use chiral catalysts to control stereoselectivity during synthesis.
- Circular dichroism (CD) : Correlate optical activity with biological activity .
Data Contradiction Analysis
Q. How should conflicting catalytic efficiency data be addressed?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, solvent purity).
- Control experiments : Test catalysts (e.g., Pd vs. Ni) and ligands (e.g., PPh₃ vs. BINAP).
- Meta-analysis : Compare results with structurally similar compounds in and to identify trends .
Q. How to interpret variability in biological assay results?
- Dose-response curves : Ensure consistent concentration ranges across studies.
- Cell line validation : Use authenticated cell lines (e.g., ATCC) to minimize variability.
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
